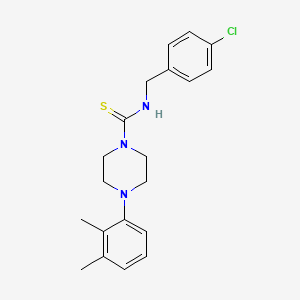![molecular formula C20H17Cl2NO6S B4803924 3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4803924.png)
3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
概要
説明
3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicyclic oxabicycloheptane system, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid typically involves multiple steps The process begins with the preparation of the thiophene ring, which is then functionalized with a dichlorophenyl group The methoxycarbonyl group is introduced through esterification reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
科学的研究の応用
3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- **3-{[4-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid shares similarities with other thiophene-based compounds and oxabicycloheptane derivatives.
Thiophene derivatives: These compounds often exhibit similar chemical reactivity and can be used in similar applications.
Oxabicycloheptane derivatives: These compounds share the bicyclic structure and can be used in the development of new materials.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties not found in other compounds.
特性
IUPAC Name |
3-[[4-(3,4-dichlorophenyl)-3-methoxycarbonylthiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO6S/c1-28-20(27)14-9(8-2-3-10(21)11(22)6-8)7-30-18(14)23-17(24)15-12-4-5-13(29-12)16(15)19(25)26/h2-3,6-7,12-13,15-16H,4-5H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJOROKROUTNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3C4CCC(C3C(=O)O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B4803846.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4803862.png)
![2,3-dimethyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4803863.png)
![5-{[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4803867.png)
![7-(2,4-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4803874.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide](/img/structure/B4803887.png)
![N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4803896.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-ethyl-2-methyl-N-phenylnicotinamide](/img/structure/B4803901.png)
![7'-(trifluoromethyl)spiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4803906.png)
![4-[(2-BROMOPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4803921.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4803938.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4803941.png)
![2-[2-chloro-6-ethoxy-4-(3,3,6,6,10-pentamethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B4803947.png)
